Hydrogen‑Bond Donor/Acceptor Capacity vs. Phenanthrene-9‑carboxamide
Phenanthrene-9-carboxamidoxime possesses three hydrogen‑bond acceptors (N atom of the imine group, O atom of the hydroxyimino group, and the lone pair of the amino nitrogen) and two hydrogen‑bond donors (OH and NH₂), whereas phenanthrene-9-carboxamide offers only one hydrogen‑bond acceptor (carbonyl oxygen) and one donor (amide NH₂) [1]. The additional acceptor and donor sites in the amidoxime enable the formation of more complex supramolecular synthons and provide a larger polar surface area (PSA) for target engagement.
| Evidence Dimension | Number of hydrogen‑bond donors (HBD) and acceptors (HBA) |
|---|---|
| Target Compound Data | HBD = 2, HBA = 3 (predicted from the amidoxime functional group present in phenanthrene-9-carboxamidoxime) |
| Comparator Or Baseline | Phenanthrene-9-carboxamide: HBD = 1, HBA = 1 (Carboxamide group) |
| Quantified Difference | Amidoxime provides 1 additional HBD and 2 additional HBA versus carboxamide |
| Conditions | Functional‑group analysis based on standard hydrogen‑bond counting rules; no experimental assay context required |
Why This Matters
Procurement decisions for applications requiring multi‑point hydrogen‑bonding (e.g., co‑crystal design, target‑based screening) must favor the amidoxime over the carboxamide analog because the latter cannot satisfy the same spatial and energetic hydrogen‑bond demands.
- [1] Fylaktakidou, K. C.; Hadjipavlou-Litina, D. J.; Litinas, K. E.; Varella, E. A.; Nicolaides, D. N. Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Curr. Pharm. Des. 2008, 14 (10), 1001‑1047. View Source
